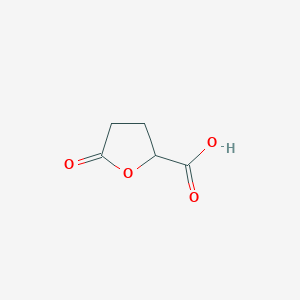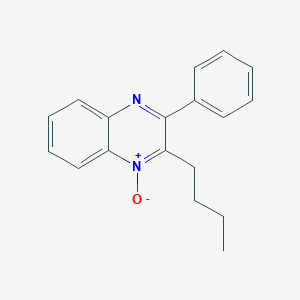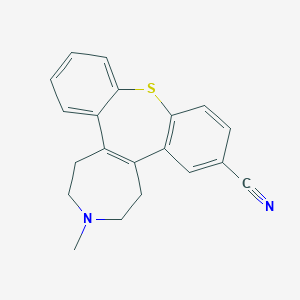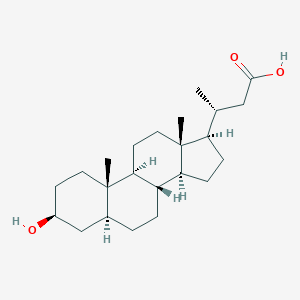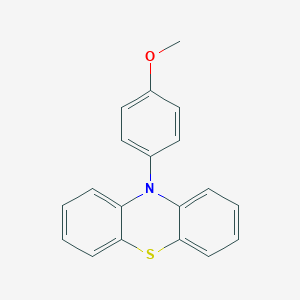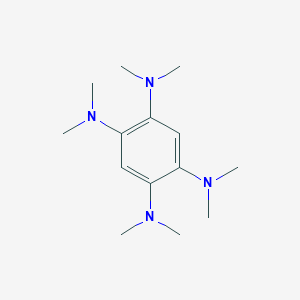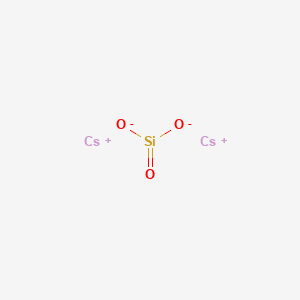
1-(4-碘苯基)-2-硫脲
描述
1-(4-Iodophenyl)-2-thiourea, also known as IPTU, is an organic compound that is used for various scientific and industrial applications. It is a pale yellow, crystalline solid with a melting point of 98-99°C. IPTU is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the preparation of a variety of compounds, such as thioureas and thiourea derivatives.
科学研究应用
1. 水生细菌呼吸活性的指标 化合物1-(4-碘苯基)-2-硫脲与 INT (2-(4-碘苯基)-3-(4-硝基苯基)-5-(苯基) 四唑鎓氯化物) 相关,INT 通常用作水生细菌呼吸活性的指标 . 体内 INT 还原为甲臜的速率通常用作氧气消耗速率的替代指标 .
成像西格玛-1 受体 (S1R) 表达
1-(4-碘苯基)-2-硫脲与 1-(4-碘苯基)-3-(2-金刚烷基) 胍 (IPAG) 相关,IPAG 是一种经过验证的高亲和力 S1R 拮抗剂 . IPAG 用于成像 S1R 过表达肿瘤,因为 S1R 在几乎所有人类癌症中都过表达,特别是在乳腺癌中 . 碘-124 标记的 IPAG ([124I]IPAG) 用于成像这些肿瘤 .
药物化学和药物开发
安全和危害
未来方向
作用机制
Target of Action
A structurally similar compound, n-cyclohexyl-n’- (4-iodophenyl)urea, has been reported to target bifunctional epoxide hydrolase 2 . This enzyme plays a crucial role in the detoxification of reactive epoxides, which are harmful to the cell.
Mode of Action
This could lead to an accumulation of reactive epoxides, causing cellular stress .
生化分析
Biochemical Properties
1-(4-Iodophenyl)-2-thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma-1 receptors, which are chaperone proteins located at the mitochondrion-associated endoplasmic reticulum membrane. These interactions are crucial for regulating calcium signaling between the endoplasmic reticulum and mitochondria, maintaining the structural integrity of the mitochondrion-associated endoplasmic reticulum membrane, and facilitating ATP production . Additionally, 1-(4-Iodophenyl)-2-thiourea has been observed to inhibit certain enzymes, such as NADH-oxidase, by binding to their active sites and altering their activity .
Cellular Effects
1-(4-Iodophenyl)-2-thiourea exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce autophagic flux and unfolded protein response in cells by antagonizing sigma-1 receptor activities . These cellular responses are essential for maintaining cellular homeostasis and survival under stress conditions. Furthermore, 1-(4-Iodophenyl)-2-thiourea has been reported to affect mitochondrial functions, leading to changes in energy production and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Iodophenyl)-2-thiourea involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to sigma-1 receptors, which modulate calcium signaling and ATP production in cells . Additionally, 1-(4-Iodophenyl)-2-thiourea inhibits NADH-oxidase activity by binding to its active site, thereby reducing the enzyme’s ability to oxidize NADH and produce superoxide . These interactions result in alterations in cellular metabolism and gene expression, ultimately affecting cell function and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Iodophenyl)-2-thiourea change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1-(4-Iodophenyl)-2-thiourea has been observed to induce sustained autophagic flux and unfolded protein response in cells, which are essential for maintaining cellular homeostasis and preventing apoptosis .
Dosage Effects in Animal Models
The effects of 1-(4-Iodophenyl)-2-thiourea vary with different dosages in animal models. At low doses, this compound has been shown to modulate sigma-1 receptor activities and induce autophagic flux without causing significant toxicity . At high doses, 1-(4-Iodophenyl)-2-thiourea can lead to adverse effects, such as cellular apoptosis and disruption of mitochondrial functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity and maximize efficacy.
Metabolic Pathways
1-(4-Iodophenyl)-2-thiourea is involved in various metabolic pathways, including those related to energy production and redox balance. This compound interacts with enzymes such as NADH-oxidase, which plays a crucial role in cellular respiration and energy production . By inhibiting NADH-oxidase activity, 1-(4-Iodophenyl)-2-thiourea affects the metabolic flux and levels of metabolites involved in energy production and redox balance . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(4-Iodophenyl)-2-thiourea within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with sigma-1 receptors, which are involved in its transport and localization within cells . Additionally, 1-(4-Iodophenyl)-2-thiourea may be transported across biological barriers, such as the blood-brain barrier, through specific transporters . Understanding the transport and distribution mechanisms of this compound is crucial for developing targeted drug delivery systems and optimizing its therapeutic potential.
Subcellular Localization
1-(4-Iodophenyl)-2-thiourea exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized at the mitochondrion-associated endoplasmic reticulum membrane, where it interacts with sigma-1 receptors and modulates calcium signaling and ATP production . Additionally, 1-(4-Iodophenyl)-2-thiourea may undergo post-translational modifications, such as glycosylation, which can influence its targeting to specific cellular compartments and its interactions with other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
(4-iodophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIFVFMNOLGPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359435 | |
| Record name | (4-iodophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18879-80-6 | |
| Record name | (4-iodophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18879-80-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






